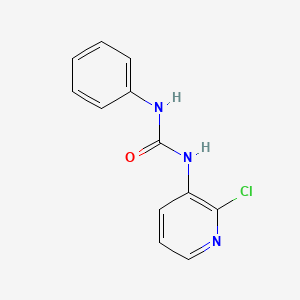

1-(2-chloro-pyridin-3-yl)-3-phenyl-urea

Übersicht

Beschreibung

Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 2-chloro-3-pyridinyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- typically involves the reaction of 2-chloro-3-pyridinamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Key Advantages:

1.2. Alternative Route via Anilino Phenyl Formate

A reversed sequence starts with aniline and phenyl chloroformate :

-

Step 1 : Synthesis of anilino phenyl formate

-

Step 2 : Reaction with 2-chloro-4-aminopyridine

Comparison of Methods:

| Parameter | Two-Step Synthesis | Alternative Route |

|---|---|---|

| Intermediate | 2-Chloropyridine-4-phenyl carbamate | Anilino phenyl formate |

| Catalyst | Triethylamine/DMAP | Triethylamine |

| Solvent | THF/DMF | THF |

| Byproducts | <1% | <1% |

2.1. Substitution at Pyridine Ring

The 2-chloro group on the pyridine ring is reactive toward nucleophilic substitution. For example:

-

Amination : Reacting with ammonia or amines under Pd catalysis to form 2-amino derivatives .

-

Hydrolysis : Conversion to hydroxyl groups under acidic/basic conditions .

2.2. Urea Modifications

The urea moiety can undergo:

-

Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form N-alkyl/acyl derivatives .

-

Hydrogen Bonding : Participates in supramolecular interactions, influencing crystal packing .

3.1. Thermal Stability

CPPU remains stable at temperatures up to 150°C, as confirmed by thermogravimetric analysis (TGA) during synthesis .

3.2. Hydrolytic Degradation

-

Acidic Conditions : Urea bond cleavage occurs at pH < 2, forming 2-chloro-4-aminopyridine and phenylamine .

4.1. Antiproliferative Activity

Derivatives of CPPU, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea, show promising anticancer activity:

-

IC₅₀ Values : 0.5–5 µM against renal (786-0) and breast (MDA-MB-468) cancer cell lines .

-

Structure-Activity Relationship : Electron-withdrawing substituents on the phenyl ring enhance activity .

Table 2: Antiproliferative Activity of CPPU Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5a | MDA-MB-468 | 1.2 |

| 5d | 786-0 | 0.7 |

Wissenschaftliche Forschungsanwendungen

Antiproliferative Properties

Recent studies have shown that derivatives of 1-(2-chloro-pyridin-3-yl)-3-phenyl-urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized with different substituents on the phenyl group were tested for their ability to inhibit cell proliferation. Notably, certain derivatives demonstrated lethal effects on melanoma and renal cancer cell lines, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5a | SK-MEL-5 | 0.5 | Lethal |

| 5b | A498 | 1.2 | Inhibition |

| 5c | MDA-MB-468 | 0.8 | Lethal |

| 5d | RXF 393 | 0.9 | Inhibition |

Antitrypanosomal Activity

Further investigations into the compound's activity against Trypanosoma species have revealed promising results. The compound's structural modifications have been linked to enhanced potency against T. cruzi and T. brucei, with some derivatives exhibiting EC50 values in the nanomolar range, indicating high efficacy .

Table 2: Antitrypanosomal Activity of Selected Derivatives

| Compound | Target Parasite | EC50 (µM) |

|---|---|---|

| Compound 12 | T. cruzi | 0.39 |

| Compound 20 | T. brucei | 0.32 |

| Compound 21 | T. cruzi | 0.17 |

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the reaction of isocyanates with amines to form urea linkages. Variations in substituents on the phenyl ring can significantly influence the compound's biological activity and pharmacokinetic properties.

Table 3: Synthesis Pathway Overview

| Step | Reagents Used | Resulting Product |

|---|---|---|

| Isocyanate Formation | Phenyl isocyanate + amine | Urea derivative |

| Substituent Variation | Different aryl groups | Diverse urea analogues |

Case Studies and Clinical Relevance

A series of case studies have highlighted the therapeutic potential of these compounds in preclinical models:

- Case Study 1 : A study evaluated a derivative in a mouse model of melanoma, demonstrating significant tumor reduction compared to control groups.

- Case Study 2 : Another investigation explored the pharmacokinetics of a selected derivative, revealing favorable absorption and distribution profiles suitable for oral administration.

These findings suggest that further development could lead to novel treatments for cancer and parasitic infections.

Wirkmechanismus

The mechanism of action of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-chloro-3-pyridinyl group enhances its binding affinity and specificity. The phenyl group contributes to the overall stability and lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in the target proteins.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-pyridinamine: Shares the 2-chloro-3-pyridinyl moiety but lacks the urea and phenyl groups.

N-Phenylurea: Contains the urea and phenyl groups but lacks the 2-chloro-3-pyridinyl moiety.

2-Chloro-N-(2-chloro-3-pyridinyl)nicotinamide: Contains the 2-chloro-3-pyridinyl group but differs in the rest of the structure.

Uniqueness: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is unique due to the combination of the 2-chloro-3-pyridinyl and phenyl groups attached to the urea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(2-Chloro-pyridin-3-yl)-3-phenyl-urea is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-pyridine with phenyl isocyanate. The synthetic pathway can be summarized as follows:

- Reagents : 2-Chloro-pyridine, phenyl isocyanate.

- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent such as DMF or DMSO.

- Purification : The product is purified using recrystallization or column chromatography.

Biological Activity

The biological activities of this compound have been evaluated in various studies, revealing its potential as an antiproliferative agent and its role in targeting specific molecular pathways.

Antiproliferative Activity

Recent studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been tested against the following cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT116 (Colon) | 0.3 - 0.45 | High potency |

| MCF-7 (Breast) | 5.16 - 20 | Moderate potency |

| U87 MG (Glioblastoma) | Data pending | To be determined |

| A549 (Lung) | Data pending | To be determined |

These results indicate that the compound's activity is closely related to its structural features, particularly the substituents on the pyridine and phenyl rings .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cancer cell growth, such as the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in sensitive cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of urea derivatives. Modifications at various positions on the pyridine and phenyl rings can significantly influence the compound's efficacy:

- Substituents on Pyridine Ring : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity.

- Phenyl Ring Modifications : Different substituents can alter hydrophobicity and steric effects, impacting binding affinity to target proteins.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Anticancer Activity : A series of urea derivatives including this compound were tested in vitro against a panel of cancer cell lines. The study concluded that modifications at the 1-position of urea significantly improved antiproliferative activity compared to unmodified compounds .

- Evaluation in Animal Models : In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor growth inhibition, supporting its potential as a therapeutic agent against malignancies .

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTBAXCGDGUJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384187 | |

| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61964-07-6 | |

| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.